molecular formula C4H3ClN2O2 B12345668 Pyrimidine-4,5-dione;hydrochloride

Pyrimidine-4,5-dione;hydrochloride

Cat. No.: B12345668
M. Wt: 146.53 g/mol
InChI Key: LQLQPZHJSYFQPX-UHFFFAOYSA-N
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Description

Pyrimidine-4,5-dione; hydrochloride is a heterocyclic compound featuring a pyrimidine backbone with ketone groups at positions 4 and 5, forming a dione structure. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

IUPAC Name

pyrimidine-4,5-dione;hydrochloride

InChI

InChI=1S/C4H2N2O2.ClH/c7-3-1-5-2-6-4(3)8;/h1-2H;1H

InChI Key

LQLQPZHJSYFQPX-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=O)C1=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine-4,5-dione;hydrochloride typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an oxidizing agent to introduce the keto groups at the 4 and 5 positions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and pH to ensure consistent product quality. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4,5-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace hydrogen atoms on the pyrimidine ring with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Hydrochloric acid, sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional keto or hydroxyl groups, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Pyrimidine-4,5-dione;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.

    Medicine: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyrimidine-4,5-dione;hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in disease processes. For example, it could act as an inhibitor of viral replication by interfering with the viral DNA or RNA synthesis. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Pyrimidine-4,5-dione; Hydrochloride and Related Compounds
Compound Name Core Structure Substituents/Modifications Key Functional Groups
Pyrimidine-4,5-dione; hydrochloride Pyrimidine 4,5-dione; hydrochloride salt Ketones, amine salt
Piperazine-2,5-dione derivatives Piperazine Benzylidene, hydroxypropylidene, methyl Diketopiperazine, imidazole
Thienopyrimidine-4(3H)-one Thienopyrimidine Hydroxy/methoxyphenyl at position 2 Ketone, sulfur heterocycle
4-Methylpyrimidin-2-ol hydrochloride Pyrimidine 2-hydroxyl, 4-methyl; hydrochloride salt Hydroxyl, methyl
Pyrimidine-4,5-diamine Pyrimidine 4,5-amino groups Amines
Key Observations:
  • Diketopiperazine Analogs : Piperazine-2,5-dione derivatives (e.g., compounds 1–10 in ) share the dione motif but incorporate a six-membered piperazine ring instead of pyrimidine. Substitutions like benzylidene or hydroxypropylidene significantly enhance antiviral activity (e.g., IC₅₀ = 6.8–41.5 μM against H1N1) .
  • Thienopyrimidine Derivatives: Compounds like 4d, 4e, and 4f () exhibit AChE inhibition due to electron-donating groups (e.g., hydroxy, methoxyphenyl) at position 2, highlighting the importance of substituent electronics .
  • Hydrochloride Salts: Both Pyrimidine-4,5-dione; hydrochloride and 4-Methylpyrimidin-2-ol hydrochloride () demonstrate improved solubility compared to non-salt forms, a critical factor in drug formulation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Pyrimidine-4,5-dione; hydrochloride Piperazine-2,5-dione Derivatives Thienopyrimidine-4(3H)-one
Molecular Weight (g/mol) ~174.5 (estimated) 250–350 ~260–300
Solubility High (aqueous) Moderate (organic solvents) Low to moderate
Stability Stable under acidic conditions Sensitive to hydrolysis Thermally stable
Key Observations:
  • The hydrochloride salt form confers higher aqueous solubility compared to neutral analogs like pyrimidine-4,5-diamine .
  • Diketopiperazines () often require organic solvents for dissolution, limiting their bioavailability without formulation adjustments.
Table 3: Bioactivity Comparison
Compound Type Activity Mechanism/Application Efficacy (IC₅₀/EC₅₀)
Pyrimidine-4,5-dione; hydrochloride Not reported (inferred potential) Potential enzyme inhibition N/A
Diketopiperazines Antiviral (H1N1) Viral replication inhibition 6.8–41.5 μM
Thienopyrimidines AChE inhibition Neurodegenerative disease therapy Sub-micromolar activity
Key Observations:
  • Diketopiperazines with benzylidene substituents (e.g., compound 7 in ) show potent antiviral activity (IC₅₀ = 6.8 μM), suggesting that aromatic substitutions enhance bioactivity .
  • Thienopyrimidines with hydroxy/methoxy groups () demonstrate that electron-donating substituents improve AChE binding affinity, a trend that may extend to Pyrimidine-4,5-dione derivatives.

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